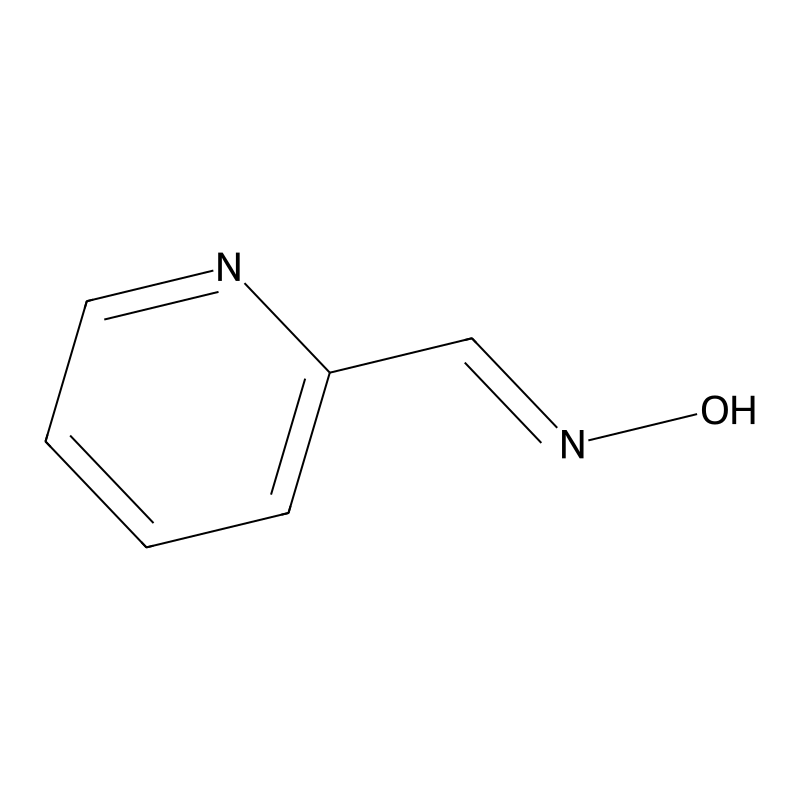

Pyridine-2-aldoxime

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Catalytic Behavior in Isoprene Polymerization

Scientific Field: Polymer Chemistry

Summary of Application: Pyridine-2-aldoxime is used as a ligand in cobalt (II) complexes, which are then used as catalysts in isoprene polymerization.

Methods of Application: Several cobalt (II) complexes bearing pyridine–oxime ligands were synthesized and characterized by FT-IR, mass spectrum, and elemental analysis.

Results or Outcomes: The generated polyisoprene displayed high molecular weights and narrow molecular distribution with a cis-1,4-enriched selectivity.

Aldoxime Dehydratase Mutants for Sustainable Synthesis of Biorenewables-Based 2-Furonitrile

Scientific Field: Biocatalysis

Summary of Application: Pyridine-2-aldoxime is used as a substrate in the enzymatic dehydration process to produce 2-furonitrile, an intermediate in the field of fine chemicals and pharmaceuticals.

Methods of Application: The aldoxime dehydratase biocatalyst from Rhodococcus sp. Mutants of this enzyme were generated by directed evolution to enhance its activity toward 2-furfuryl aldoxime.

Results or Outcomes: The mutant OxdYH3-3 N266S showed an improved activity of up to six times higher than the wild type when utilizing a substrate concentration of 50–100 mM of 2-furfuryl aldoxime.

Pyridine-2-aldoxime, also known as 2-pyridinealdoxime, is an organic compound with the molecular formula CHNO. It features a pyridine ring substituted with an aldoxime functional group. This compound is notable for its ability to form colored complexes with metal ions, particularly ferrous and ferric ions, which exhibit distinct color changes depending on the pH of the solution. These properties make pyridine-2-aldoxime an important ligand in coordination chemistry .

Pyridine-2-aldoxime can be synthesized through several methods:

- Oxidation of 2-Picoline: The reaction of 2-picoline with hydroxylamine hydrochloride in the presence of a base leads to the formation of pyridine-2-aldoxime.

- Reactions with Aldehydes: Pyridine-2-carbaldehyde can be converted into its oxime through treatment with hydroxylamine under acidic or neutral conditions .

- Metal Complex Formation: Synthesis can also occur through direct reactions involving metal salts and pyridine-2-aldoxime, yielding various metal complexes that can be isolated and characterized .

Pyridine-2-aldoxime finds applications across several fields:

- Coordination Chemistry: Used as a ligand in the formation of metal complexes for analytical chemistry.

- Pharmaceuticals: Investigated for its potential use as an antidote against organophosphate poisoning.

- Material Science: Employed in the development of photoluminescent materials due to its ability to form stable complexes with transition metals .

Studies on pyridine-2-aldoxime have focused on its interactions with various metal ions, revealing insights into its coordination behavior. For example, its complexation with zinc(II) benzoate has been characterized spectroscopically, showing distinct structural arrangements depending on the ligands involved. The photoluminescence properties of these complexes have also been explored, indicating potential applications in optoelectronics .

Pyridine-2-aldoxime shares structural similarities with other oximes and pyridine derivatives. Here are some comparable compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Pyridine-3-aldoxime | Similar oxime structure but substituted at position 3 | Different coordination properties |

| Pyridine-4-aldoxime | Oxime group at position 4 on the pyridine ring | Varies in biological activity |

| Benzaldehyde oxime | Aldehyde-derived oxime without a nitrogen heterocycle | Lacks the unique coordination behavior |

| Acetophenone oxime | Aromatic ketone-derived oxime | Different reactivity and stability |

Pyridine-2-aldoxime is unique due to its specific coordination capabilities and biological activity as an antidote for organophosphate poisoning, distinguishing it from other similar compounds.

XLogP3

GHS Hazard Statements

H302 (15.22%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (86.96%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (86.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (84.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant